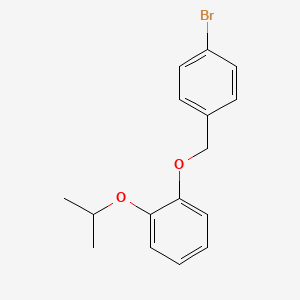
4-(n-Propylthio)thiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(n-Propylthio)thiophenol is an organosulfur compound with the molecular formula C₉H₁₂S₂. This compound is characterized by a thiophenol group substituted with a propylthio group at the para position. It is a colorless to pale yellow liquid with a distinct odor, commonly used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(n-Propylthio)thiophenol typically involves the nucleophilic substitution of a thiophenol derivative. One common method is the reaction of 4-chlorothiophenol with n-propylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(n-Propylthio)thiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound back to its thiol form using reducing agents like lithium aluminum hydride.
Substitution: The thiophenol group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophenols depending on the reactants used.
Applications De Recherche Scientifique
4-(n-Propylthio)thiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Employed in studies involving thiol-disulfide exchange reactions.
Medicine: Investigated for its potential use in developing pharmaceuticals with antioxidant properties.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(n-Propylthio)thiophenol involves its ability to undergo thiol-disulfide exchange reactions. This property allows it to interact with various biological molecules, potentially affecting redox balance and signaling pathways. The compound’s sulfur atoms can form covalent bonds with other thiol-containing molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Thiophenol: The simplest aromatic thiol, with a similar structure but lacking the propylthio group.
4-Methylthiophenol: A derivative with a methyl group instead of a propylthio group.
4-Chlorothiophenol: Contains a chlorine atom instead of a propylthio group.
Uniqueness: 4-(n-Propylthio)thiophenol is unique due to the presence of the propylthio group, which imparts distinct chemical properties and reactivity compared to other thiophenol derivatives. This substitution can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.
Propriétés
IUPAC Name |
4-propylsulfanylbenzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S2/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,10H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVCJGVKXSLZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Dimethylamino)phenyl]-2-pentanol](/img/structure/B7994016.png)

![2-[2-(1,3-Dioxolan-2-yl)ethoxy]-3-methoxybenzaldehyde](/img/structure/B7994025.png)






![2-[(Tetrahydrofurfuryloxy)methyl]thiophenol](/img/structure/B7994093.png)


